3'-C-Methyladenosine

説明

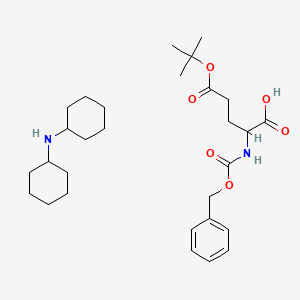

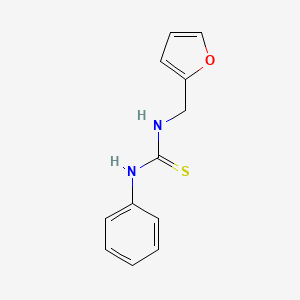

3’-C-Methyladenosine is a modified nucleoside analog. It’s also known as a branched-chain sugar nucleoside . It’s an antiviral nucleoside analog that inhibits hepatitis C virus (HCV genotype 1b replicon IC50/90 = 0.3/1.3 ?M) and Zika virus (ZIKV strain MR766 IC50 = 1.3-9.6 μM) replication by targeting viral RNA-dependent RNA polymerase .

科学的研究の応用

Antitumor Activity

3'-C-Methyladenosine (3'-Me-Ado) exhibits significant antitumor activity. It functions as a ribonucleotide reductase inhibitor and has shown effectiveness against human leukemia and carcinoma cell lines. Purine and pyrimidine 3'-C-methylribonucleoside analogs of 3'-Me-Ado have been synthesized, with some exhibiting moderate antitumor activity, particularly against human myelogenous leukemia K562 cell line (Cappellacci et al., 2006).

Role in Oral Squamous Cell Carcinoma

Research shows that N6-Methyladenosine (m6A) modification, closely related to 3'-Me-Ado, is involved in oral squamous cell carcinoma (OSCC) progression. The m6A modification can influence mRNA stability, affecting genes like c-Myc, which is crucial in OSCC tumorigenesis (Zhao et al., 2020).

Impact on Cerebellar Development

3'-Me-Ado plays a role in cerebellar development. Specifically, the m6A RNA methylation mediated by METTL3, a key enzyme in this process, is crucial for normal development of the mammalian cerebellum. Disruptions in this process can lead to developmental defects (Wang et al., 2018).

Influence on RNA Splicing and Structure

3'-Me-Ado, through its role in m6A methylation, affects RNA splicing and structure. This modification can change how RNA binds to proteins, influencing various aspects of RNA metabolism and function. It has been shown to affect RNA-protein interactions in cells, highlighting its significance in gene expression regulation (Liu et al., 2017).

Potential Role in Cancer Progression

3'-Me-Ado, through m6A RNA methylation, is implicated in cancer progression. The modification affects RNA metabolism and is involved in the pathogenesis of various cancers. Its regulatory role in mRNA dynamics and interaction with specific proteins underlines its significance in oncological research (Wang et al., 2020).

作用機序

3’-C-Methyladenosine is a mechanism-based ribonucleotide reductase inhibitor with antitumor activity against both human leukemia and carcinoma cell lines . It’s also involved in the regulation of various biological processes, including autoimmunity, infection, metabolic disease, cancer, neurodegenerative diseases, heart diseases, and bone diseases .

Safety and Hazards

特性

IUPAC Name |

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIWWOXSMXQECL-ZGUVBZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15397-13-4 | |

| Record name | 3′-C-Methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)

![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)